(5E)-5-[(dimethylamino)methylidene]-3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-1-ium-1-olate
CAS No.: 338752-87-7
Cat. No.: VC4762805
Molecular Formula: C13H16N2O3S
Molecular Weight: 280.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338752-87-7 |
|---|---|
| Molecular Formula | C13H16N2O3S |
| Molecular Weight | 280.34 |
| IUPAC Name | (5E)-5-(dimethylaminomethylidene)-3-(4-methoxyphenyl)-1-oxo-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C13H16N2O3S/c1-14(2)8-12-13(16)15(9-19(12)17)10-4-6-11(18-3)7-5-10/h4-8H,9H2,1-3H3/b12-8+ |
| Standard InChI Key | BIRFUJYKDDMUHP-XYOKQWHBSA-N |
| SMILES | CN(C)C=C1C(=O)N(CS1=O)C2=CC=C(C=C2)OC |
Introduction
The compound "(5E)-5-[(dimethylamino)methylidene]-3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-1-ium-1-olate" belongs to the thiazolidinone family, a class of heterocyclic compounds with significant pharmacological potential. The thiazolidinone core is a privileged scaffold in medicinal chemistry due to its versatility in drug design and biological activity. This specific derivative incorporates functional groups such as a dimethylamino moiety, a methoxyphenyl substituent, and a thiazolidinone ring system, which collectively contribute to its unique chemical and biological properties.
Structural Characteristics
Molecular Formula: C12H14N2O3S
Molecular Weight: Approximately 266.32 g/mol
The compound features:
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A thiazolidinone ring (a sulfur and nitrogen-containing five-membered heterocycle).
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A 4-methoxyphenyl group attached at the third position.
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A dimethylamino methylidene group at the fifth position.
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A zwitterionic structure due to the presence of both positive and negative charges within the molecule.
Synthesis Pathways
The synthesis of thiazolidinones often involves cyclization reactions between thiosemicarbazones and carbonyl compounds under acidic or basic conditions. For this specific compound:
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Key starting materials: Substituted aldehydes (e.g., 4-methoxybenzaldehyde) and thiosemicarbazides.
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Reaction conditions: Typically involve refluxing in ethanol with catalytic acids or bases to promote cyclization.
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Purification: Recrystallization from ethanol or other polar solvents ensures high purity.
Biological Activities
Thiazolidinone derivatives, including this compound, exhibit a wide range of biological activities due to their ability to interact with various biological targets:
Research Findings and Applications
Recent studies have highlighted the potential applications of this compound:
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Antioxidant Potential: The methoxyphenyl group enhances radical scavenging activity, making it a candidate for oxidative stress-related disorders .
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Antimicrobial Activity: The thiazolidinone scaffold disrupts bacterial cell walls or inhibits essential enzymes .
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Drug Design: The zwitterionic nature improves solubility and bioavailability, making it suitable for oral drug formulations .
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